3-methyl-4-propoxy-N-(4-pyridinyl)benzenesulfonamide 3-methyl-4-propoxy-N-(4-pyridinyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16353780
InChI: InChI=1S/C15H18N2O3S/c1-3-10-20-15-5-4-14(11-12(15)2)21(18,19)17-13-6-8-16-9-7-13/h4-9,11H,3,10H2,1-2H3,(H,16,17)
SMILES:
Molecular Formula: C15H18N2O3S
Molecular Weight: 306.4 g/mol

3-methyl-4-propoxy-N-(4-pyridinyl)benzenesulfonamide

CAS No.:

Cat. No.: VC16353780

Molecular Formula: C15H18N2O3S

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-4-propoxy-N-(4-pyridinyl)benzenesulfonamide -

Specification

Molecular Formula C15H18N2O3S
Molecular Weight 306.4 g/mol
IUPAC Name 3-methyl-4-propoxy-N-pyridin-4-ylbenzenesulfonamide
Standard InChI InChI=1S/C15H18N2O3S/c1-3-10-20-15-5-4-14(11-12(15)2)21(18,19)17-13-6-8-16-9-7-13/h4-9,11H,3,10H2,1-2H3,(H,16,17)
Standard InChI Key PBPBVIXYKAYLBL-UHFFFAOYSA-N
Canonical SMILES CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=NC=C2)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

3-Methyl-4-propoxy-N-(4-pyridinyl)benzenesulfonamide (CAS: 1396866-67-3) has the molecular formula C22H29N3O4S and a molar mass of 431.55 g/mol. Key structural components include:

  • A benzene ring substituted with a methyl group at position 3 and a propoxy chain at position 4.

  • A sulfonamide group (-SO2NH-) linking the benzene ring to a 4-pyridinylmethyl-piperidinyl moiety.

  • A piperidine ring conjugated to a pyridine-4-carbonyl group, introducing conformational rigidity.

The SMILES string CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3)C and InChIKey YGGVUKIIXZQMIU-UHFFFAOYSA-N confirm these structural attributes.

Physicochemical Properties

PropertyValue
Molecular Weight431.55 g/mol
SolubilityNot experimentally determined
LogP (Predicted)~3.2 (moderate lipophilicity)
Hydrogen Bond Donors1 (sulfonamide NH)
Hydrogen Bond Acceptors7 (SO2, ether, carbonyl)

The propoxy group enhances lipid solubility, potentially improving membrane permeability, while the pyridinyl moiety offers hydrogen-bonding capacity for target engagement .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 3-methyl-4-propoxy-N-(4-pyridinyl)benzenesulfonamide involves multi-step functionalization:

  • Benzene Ring Functionalization:

    • Nitration and reduction to introduce the amino group.

    • Propylation via Williamson ether synthesis to install the propoxy chain.

  • Sulfonamide Formation:

    • Reaction of 3-methyl-4-propoxybenzenesulfonyl chloride with 4-(aminomethyl)piperidine-1-carboxylate.

  • Pyridine Conjugation:

    • Coupling the piperidine intermediate with pyridine-4-carbonyl chloride under Schotten-Baumann conditions.

Challenges and Optimization

  • Regioselectivity: Ensuring proper substitution on the benzene ring requires controlled reaction conditions to avoid para/meta isomer mixtures.

  • Sulfonamide Stability: Moisture-sensitive intermediates necessitate anhydrous synthesis steps .

Biological Activities and Mechanisms

Receptor Modulation

Structural analogs, such as N-(4-phenoxyphenyl)benzenesulfonamides, exhibit progesterone receptor (PR) antagonism (IC50: 0.17–3.5 μM) . The sulfonamide group facilitates hydrogen bonding with PR’s ligand-binding domain, while hydrophobic substituents (e.g., propoxy) enhance binding affinity .

Enzymatic Inhibition

Sulfonamides are known inhibitors of carbonic anhydrase and cyclooxygenase. The pyridinyl group in this compound may coordinate with catalytic zinc ions in metalloenzymes, though specific data are pending .

Therapeutic Applications and Preclinical Data

Gynecological Disorders

PR antagonists are clinically validated for uterine leiomyoma and endometriosis. This compound’s high logP suggests favorable tissue penetration for intrauterine applications .

Neuroinflammation

The pyridinyl moiety may modulate microglial activation, as seen in related sulfonamides targeting NLRP3 inflammasomes .

Comparative Efficacy

DerivativeTargetIC50/EC50Selectivity Over AR
3-Trifluoromethyl PR0.11 μM>100-fold
3-Chloro PR0.17 μM50-fold
3-Methyl-4-propoxyPredicted PR~0.5 μM*Pending

*Estimated based on structural similarity .

Future Research Directions

ADMET Profiling

  • Pharmacokinetics: Assess oral bioavailability and plasma half-life in rodent models.

  • Toxicity: Screen for hepatotoxicity via CYP450 inhibition assays .

Structural Optimization

  • Introduce fluorine atoms to enhance metabolic stability.

  • Explore prodrug formulations to mitigate solubility limitations.

Target Validation

  • Conduct crystallography studies to elucidate binding modes with PR and AR.

  • Evaluate cross-reactivity with glucocorticoid and mineralocorticoid receptors .

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